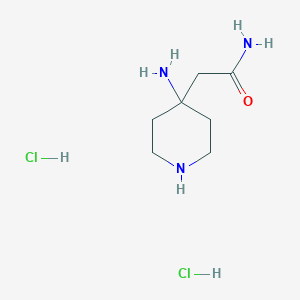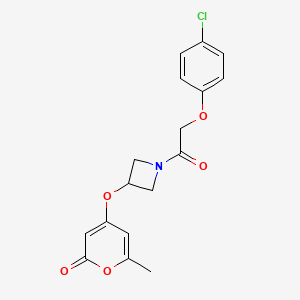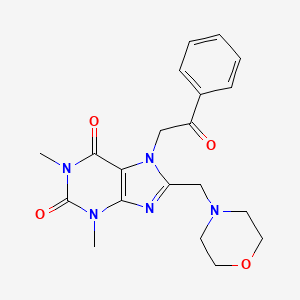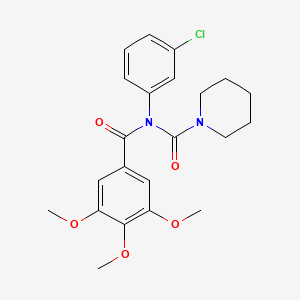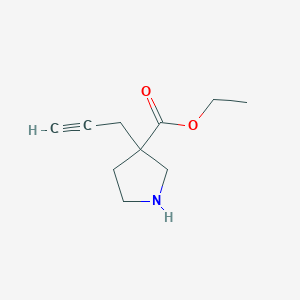
Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate is a chemical compound with the CAS Number: 2243508-12-3 . It has a molecular weight of 181.23 and is used in various scientific research areas. Its unique properties make it valuable for synthesizing novel pharmaceutical compounds and studying molecular interactions.
Molecular Structure Analysis
The Inchi Code for this compound is1S/C10H15NO2/c1-3-5-10 (6-7-11-8-10)9 (12)13-4-2/h1,11H,4-8H2,2H3 . This code provides a unique representation of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
One area of application for ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate is in organic synthesis, particularly in the synthesis of highly functionalized tetrahydropyridines. For instance, the compound acts as a dipole synthon in [4 + 2] annulation reactions with N-tosylimines, facilitated by organic phosphine catalysts. This process results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Xue-Feng Zhu, J. Lan, O. Kwon, 2003). Similarly, its application in ultrasonic synthesis has been demonstrated, where it reacts regioselectively with 1-(propargyl)-pyridinium-3-olate to produce various regioisomers and compounds useful for further chemical investigations (Asmaa Aboelnaga, M. Hagar, S. Soliman, 2016).
Material Science and Catalysis
Another significant application of this compound is in the field of material science and catalysis. For example, it is involved in the synthesis of coordination polymers with potential applications in fluorescence sensing of nitroaromatics. This capability indicates its usefulness in developing luminescent sensors for selective sensing of compounds that are crucial in environmental monitoring and security applications (Anoop K. Gupta, K. Tomar, P. K. Bharadwaj, 2017).
Pharmaceutical Intermediate Synthesis
While excluding drug use and side effects, it's worth noting that this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. For example, it has been utilized in the synthesis of chlorantraniliprole, a potent insecticide, demonstrating its value in the development of agrochemicals (Yeming Ju, 2014).
Antioxidant Activity
Furthermore, compounds derived from this compound have shown promising antioxidant activity. The synthesis and evaluation of such derivatives highlight the potential of this compound in contributing to the development of novel antioxidants, which are crucial for managing oxidative stress-related diseases (R. Zaki, A. K. Kamal El‐Dean, Jehan A. Mickey, N. A. Marzouk, Rasha H Ahmed, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-5-10(6-7-11-8-10)9(12)13-4-2/h1,11H,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWWEZJVXHSZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNC1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

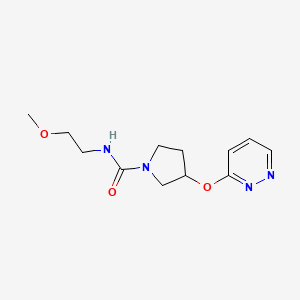
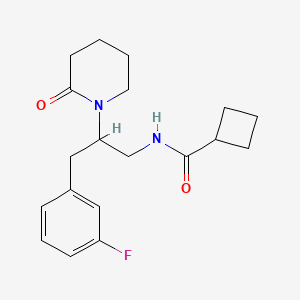
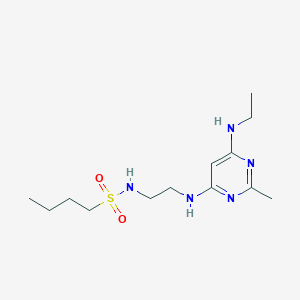
![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974498.png)

![6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2974501.png)
![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2974502.png)

![3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2974506.png)
